

Quantifying creatine in urine samples using Creatine-13C3

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Compound of Interest

Compound Name: Creatine-13C3

Cat. No.: B13840443

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Application Note: High-Throughput Quantification of Creatine in Human Urine via HILIC-LC-MS/MS using **Creatine-13C3**

Abstract & Introduction

Creatine (N-(aminoiminomethyl)-N-methylglycine) is a critical biomarker for muscle metabolism and renal function.[1][2] While urinary creatinine is routinely measured for normalization, the direct quantification of creatine in urine is increasingly vital for diagnosing creatine deficiency syndromes, muscle wasting disorders, and monitoring supplementation safety.

The Challenge: Quantifying creatine in urine presents two specific analytical hurdles:

- **High Polarity:** Creatine is poorly retained on standard C18 columns, necessitating Hydrophilic Interaction Liquid Chromatography (HILIC).
- **Spontaneous Cyclization:** Under acidic conditions or heat, creatine irreversibly cyclizes to creatinine. This artifact can lead to significant underestimation of creatine and overestimation of creatinine.

The Solution: This protocol utilizes **Creatine-13C3** (methyl-13C3) as a stable isotope internal standard (IS). Unlike deuterated standards (d3-creatine), which can suffer from deuterium-hydrogen exchange or slight chromatographic shifts (the "isotope effect"), 13C3-labeled standards offer perfect co-elution and absolute stability, ensuring precise compensation for matrix effects in the complex urine matrix.

Chemical & Reagent Information

Component	Chemical Formula	Monoisotopic Mass (Da)	Role
Creatine	$C_4H_9N_3O_2$	131.07	Analyte
Creatine-13C3	$^{13}C_3C_1H_9N_3O_2$	134.08	Internal Standard
Creatinine	$C_4H_9N_3O$	113.06	Interference/Byproduct

Mechanism of Internal Standardization: The $^{13}C_3$ label is located on the N-methyl group. This mass shift (+3 Da) allows for spectral differentiation while maintaining identical chemical behavior to the analyte.

Experimental Design & Logic

The "Dilute-and-Shoot" Strategy

Urine contains high concentrations of salts and proteins. While Solid Phase Extraction (SPE) is cleaner, it is time-consuming and risks creatine cyclization during drying steps. We employ a "Dilute-and-Shoot" method with a high dilution factor (1:50 or 1:100).

- Why? Dilution minimizes ionization suppression (matrix effect) and prevents column saturation, while avoiding acidic evaporation steps that degrade creatine.

Stability Control (Crucial Step)

Creatine is unstable at $pH < 6.0$. Urine pH varies (4.5–8.0).

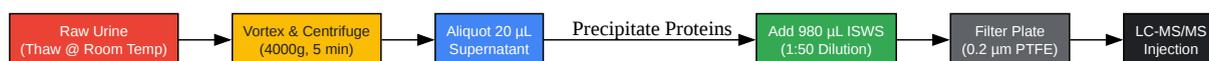
- Control: Samples must be kept at $4^{\circ}C$ immediately after collection. If storage is required, adjust pH to ~ 7.5 with a phosphate buffer or analyze immediately upon thawing. Do not use acidic preservatives.

Detailed Protocol

Reagent Preparation

- Stock Solution (1 mg/mL): Dissolve 10 mg Creatine and 10 mg **Creatine-13C3** separately in 10 mL of water. Store at -20°C.
- Internal Standard Working Solution (ISWS): Dilute **Creatine-13C3** stock to 5 µg/mL in 95:5 Acetonitrile:Water (v/v).
 - Note: The high organic content in the ISWS prepares the sample for HILIC injection (prevents solvent mismatch).

Sample Preparation Workflow



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Figure 1: Dilute-and-Shoot Workflow optimized for HILIC compatibility.

- Thaw urine samples at room temperature (max 30 mins).
- Vortex vigorously for 10 seconds.
- Centrifuge at 4,000 x g for 5 minutes to pellet particulates.
- Transfer 20 µL of supernatant into a 96-well plate or vial.
- Add 980 µL of ISWS (**Creatine-13C3** in ACN).
- Mix gently. (Final dilution 1:50).
- Centrifuge/Filter if cloudy; otherwise, inject directly.

LC-MS/MS Conditions

Chromatography (HILIC):

- Column: Waters BEH Amide (2.1 x 100 mm, 1.7 µm) or equivalent HILIC column.

- Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.5 (Buffer).
- Mobile Phase B: Acetonitrile (0.1% Formic Acid).[3]
- Flow Rate: 0.4 mL/min.
- Gradient:
 - 0-0.5 min: 90% B (Isocratic hold for retention)
 - 0.5-3.0 min: 90% -> 50% B (Elution)
 - 3.0-4.0 min: 50% B (Wash)
 - 4.1-6.0 min: 90% B (Re-equilibration - Critical for HILIC)

Mass Spectrometry (ESI+):

- Source: Electrospray Ionization (Positive Mode).[4][5]
- Capillary Voltage: 3.0 kV.
- Source Temp: 500°C.

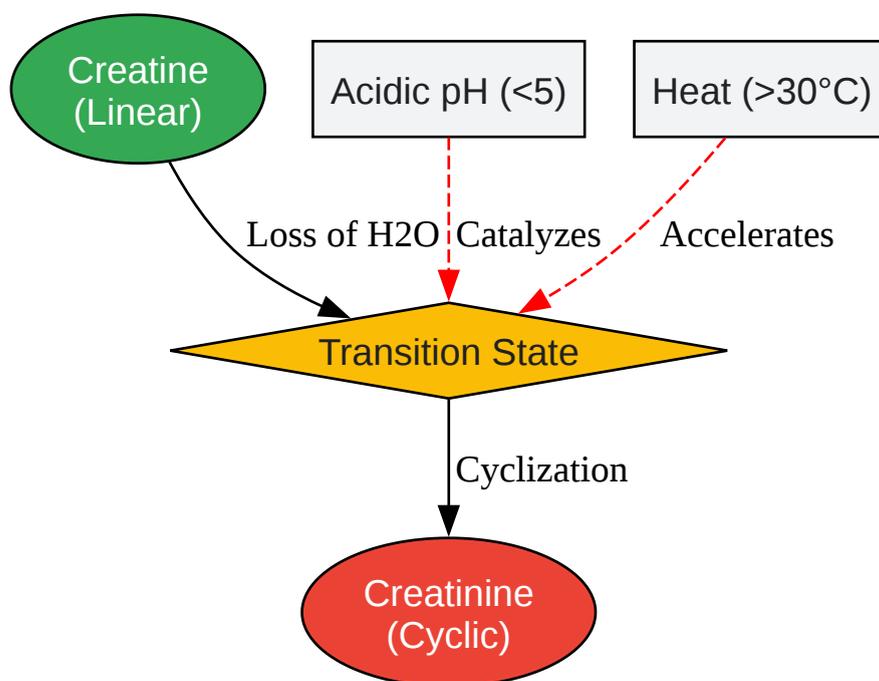
MRM Transitions:

Analyte	Precursor (m/z)	Product (m/z)	Cone (V)	Collision (eV)
Creatine	132.1	90.1	25	18
Creatine-13C3	135.1	93.1	25	18

Note: The transition 132->90 corresponds to the loss of the guanidino group (cyanamide). The 13C3 label remains on the methyl group of the fragment, shifting it to 93.

Stability & Troubleshooting

The most common source of error is the conversion of Creatine to Creatinine.[1]



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Figure 2: Acid-catalyzed cyclization of Creatine. Samples must be kept neutral/cool.

Troubleshooting Guide:

- Peak Tailing: HILIC columns are sensitive to the sample solvent. Ensure the injection solvent matches the initial mobile phase (high % Acetonitrile).
- Split Peaks: Check pH of mobile phase. Creatine has zwitterionic properties; pH control (Ammonium Formate) is essential.

Validation & Results

Linearity & Range

- Range: 10 ng/mL to 10,000 ng/mL (covering the wide physiological range in urine).
- Fit: Linear regression (weighting).
- R^2 : > 0.995 required.

Matrix Effects

Calculate Matrix Factor (MF) using the post-extraction spike method.

- Acceptance: MF should be between 0.85 and 1.15. The use of **Creatine-13C3** typically corrects the IS-normalized MF to ~1.0.

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